molecular formula C7H13ClN2O B14101804 2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride

2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride

Cat. No.: B14101804
M. Wt: 176.64 g/mol
InChI Key: OVDPKJIFNRDLQO-UOERWJHTSA-N
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Description

2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride is a chemical compound with the molecular formula C7H13ClN2O and a molecular weight of 176.64 g/mol . This compound is characterized by the presence of a pyran ring, an acetonitrile group, and an amino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride typically involves the following steps:

    Formation of the Pyran Ring: The pyran ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.

    Addition of the Acetonitrile Group: The acetonitrile group is added through a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the intermediate compound.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

2-[(2R,5S)-5-aminooxan-2-yl]acetonitrile;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c8-4-3-7-2-1-6(9)5-10-7;/h6-7H,1-3,5,9H2;1H/t6-,7+;/m0./s1

InChI Key

OVDPKJIFNRDLQO-UOERWJHTSA-N

Isomeric SMILES

C1C[C@@H](OC[C@H]1N)CC#N.Cl

Canonical SMILES

C1CC(OCC1N)CC#N.Cl

Origin of Product

United States

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